molecular formula C10H12O2 B009498 ((m-Tolyloxy)methyl)oxirane CAS No. 2186-25-6

((m-Tolyloxy)methyl)oxirane

Cat. No. B009498
CAS RN: 2186-25-6
M. Wt: 164.2 g/mol
InChI Key: WYAFQPYCJBLWAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxirane compounds can be synthesized through several methods, including nucleophilic substitution reactions and ring-opening polymerization. For instance, a study by Li Zhan-xiong (2012) describes the preparation of a poly(oxirane) derivative through the nucleophilic substitution reaction of epichlorohydrin with a perfluoro-alcohol and subsequent ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012). This method highlights the versatility of oxirane compounds in polymer synthesis.

Molecular Structure Analysis

Oxirane, or epoxy, rings are three-membered cyclic ethers characterized by their strained ring structure, which contributes to their reactivity. Studies on oxirane derivatives, such as those by Peng Tao et al. (2009), provide insights into the molecular dynamics and electronic structure of these compounds, particularly in the context of their interaction with enzymes or catalysts (Peng Tao et al., 2009).

Chemical Reactions and Properties

Oxirane compounds undergo various chemical reactions, primarily due to the reactivity of the epoxy ring. Ring-opening reactions are common, with nucleophiles attacking the less hindered carbon atom of the oxirane ring. The study by Sergi Rodríguez-Escrich et al. (2005) demonstrates the use of oxirane derivatives in enantioselective synthesis, showcasing their utility in producing chiral compounds (Sergi Rodríguez-Escrich et al., 2005).

Physical Properties Analysis

The physical properties of oxirane compounds, such as boiling points, melting points, and solubilities, are influenced by their molecular structure. For example, the incorporation of fluorinated groups can significantly alter these properties, as seen in the synthesis and study of poly(oxirane) derivatives by Li Zhan-xiong (2012), indicating the potential for customization of physical properties through chemical modification (Li Zhan-xiong, 2012).

Chemical Properties Analysis

The chemical properties of oxirane compounds, including their reactivity, stability, and interactions with various reagents, are crucial for their application in synthesis and polymerization. The work by Heng-Jhe Wang and J. Bozzelli (2016) on the kinetic analysis of oxiranyl radical dissociation provides detailed insights into the reactivity and stability of oxirane radicals under different conditions (Heng-Jhe Wang & J. Bozzelli, 2016).

Scientific Research Applications

  • Synthesis and Characterization of Epoxide-Based Mannich Polyols

    • Application : This research involves the synthesis of Mannich polyols for rigid foams using epoxide-based compounds .
    • Method : The process involves a three-step synthesis. The first step is the synthesis of N-(2-hydroxyethyl)-1,3-oxazolidine (the Mannich precursor) by condensation of paraformaldehyde and diethanolamine. The second step involves the synthesis of the Mannich base phenolic ring of cardanol by reaction with N-(2-hydroxyethyl)-1,3-oxazolidine. The third step is alkoxylation .
    • Results : The synthesized polyols were characterized by FTIR and 1H NMR spectroscopy and thin-layer chromatography .
  • Effect of Composition on the Structure of Lithium- and Manganese-Rich Transition Metal Oxides

    • Application : This research investigates the impact of the chemical composition of lithium- and manganese-rich transition metal oxides used as cathode materials in lithium-ion batteries .
    • Method : The study uses complementary electron microscopy techniques over a wide range of length scales to reveal the effect of lithium-to-transition metal-ratio on the surface and bulk structure of these materials .
    • Results : Decreasing the lithium-to-transition metal-ratio resulted in a significant change in terms of order and atomic-level local composition in the bulk of these cathode materials .
  • 3D Printing of Genetically Modified Plant Cells

    • Application : This research involves 3D printing a bioink containing plant cells that were then genetically modified, producing programmable materials .
    • Method : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The outcomes of this research are not specified in the available information .
  • Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide

    • Application : This research involves the formation of oxetane rings through the opening of epoxides with trimethyloxosulfonium ylide .
    • Method : The process involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
    • Results : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
  • Synthesis of Varied Oxetane Derivatives

    • Application : This research involves the synthesis of varied oxetane derivatives .
    • Method : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The outcomes of this research are not specified in the available information .
  • Applications in Lithium-Ion Batteries (LIBs)

    • Application : This research involves the use of nanosized MO x along with graphene for applications in LIBs .
    • Method : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The outcomes of this research are not specified in the available information .
  • Oxetane Formation through Epoxide Opening with Trimethyloxosulfonium Ylide

    • Application : This research involves the formation of oxetane rings through the opening of epoxides with trimethyloxosulfonium ylide .
    • Method : The process involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields . The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection .
    • Results : The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
  • MXenes as Emerging Materials: Synthesis, Properties, and Applications

    • Application : This research involves the synthesis, properties, and potential applications of MXenes .
    • Method : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The outcomes of this research are not specified in the available information .
  • Prospective Applications of Transition Metal-Based Nanomaterials

    • Application : This research involves the use of transition metal-based nanomaterials for energy storage and conversion .
    • Method : The specific methods of application or experimental procedures are not detailed in the available information .
    • Results : The outcomes of this research are not specified in the available information .

Future Directions

The future directions of ((m-Tolyloxy)methyl)oxirane research are not explicitly mentioned in the sources. However, oxiranes and their derivatives have been studied for various applications, including in the synthesis of polymers3.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original research articles and databases for the most accurate information.


properties

IUPAC Name

2-[(3-methylphenoxy)methyl]oxirane
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InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)11-6-10-7-12-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAFQPYCJBLWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862861
Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [HSDB]
Record name m-Cresyl glycidyl ether
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Vapor Pressure

0.04 [mmHg]
Record name m-Cresyl glycidyl ether
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Product Name

((m-Tolyloxy)methyl)oxirane

CAS RN

2186-25-6
Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Record name 2-[(3-Methylphenoxy)methyl]oxirane
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Record name [(m-tolyloxy)methyl]oxirane
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Synthesis routes and methods

Procedure details

To a solution of 50 g (1.25 mol) of NaOH in 1200 ml H2O was added 108 g (1 mol) of m-cresol freshly distilled and at 15° C. in one lot 117ml (1.5 mol) of epichlorohydrin. The emulsion was stirred at room temperature for 16 hours in a creased flask. The product was taken up in 1000 ml of toluene and washed with 500 ml water. Distillation yielded 135.7 g=82% of product, bp 61° C. (0.05 mm).
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
TS Gandhi, MR Patel, BZ Dholakiya - Research on Chemical …, 2014 - Springer
Cashew nut shell liquid (CNSL) is a natural aromatic organic oil consisting of phenolic compounds with interesting structures. Extraction of CNSL was performed in a Soxhlet apparatus. …
Number of citations: 10 link.springer.com
R Noreen, H Aziz, F Hafeez, S Kamal… - Pakistan Journal of …, 2022 - researchgate.net
A green ultrasound assisted convenient approach has been reported for the ring opening of epoxides. As a result, a series of N-phenyl piperazine and morpholine based β-amino …
Number of citations: 2 www.researchgate.net
B Cherfaoui, T Guo, HP Sun, WL Cheng, F Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
We previously reported 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide (1) as a novel heat shock protein 90 inhibitor with moderate activity…
Number of citations: 8 www.sciencedirect.com
A Worth, S Lapenna, E Lo Piparo… - JRC scientific and …, 2010 - academia.edu
This report presents research results obtained in the framework of a project on the Applicability of Quantitative Structure-Activity Relationship (QSAR) analysis in the evaluation of the …
Number of citations: 20 www.academia.edu
S Luo, C Weng, Z Qin, K Li, T Zhao, Y Ding… - The Journal of …, 2021 - ACS Publications
α,β-Deuterated amines are crucial for the development of deuterated drugs. We intend to introduce the novel tandem H/D exchange-single electron transfer (SET) reductive deuteration …
Number of citations: 6 pubs.acs.org
J Qin - 2019 - archiv.ub.uni-marburg.de
Asymmetric transition-metal catalysis constitutes one of the most powerful strategies to construct non-racemic chiral molecules. This thesis deals with enantioselective catalysis of chiral-…
Number of citations: 3 archiv.ub.uni-marburg.de
N Neuwirth, J Püringer - Chemikalienrecht, 2016 - files.chemicalwatch.com
Mit der CLP-Verordnung kamen nicht nur neue Piktogramme und Gefahrenhinweise, auch die dahinterliegenden Einstufungskriterien haben sich bei bestimmten Gefahrenkategorien, …
Number of citations: 2 files.chemicalwatch.com
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us

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